molecular formula C13H15N5OS B2453163 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2097857-42-4

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No. B2453163
CAS RN: 2097857-42-4
M. Wt: 289.36
InChI Key: NXASQUBSDQOQCH-UHFFFAOYSA-N
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Description

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H15N5OS and its molecular weight is 289.36. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

The compound has been explored for its utility in catalysis. A study by Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, prepared through Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), which forms a stable complex with CuCl. This complex is an outstanding catalyst for CuAAC, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu et al., 2009).

Synthesis of β-Lactam Antibiotics

Corbett and Stoodley (1974) explored reactions related to penicillins, specifically focusing on the conversion of various intermediates to azetidinones and oxazolines, which are crucial structures in β-lactam antibiotics (Corbett & Stoodley, 1974).

Development of Azetidinone Derivatives

Hoppe and Kloft (1980) investigated the exchange of tritylthio and methylthio groups in N-protected alkyl 2-(trans-4-alkylthio-3-amino-2-oxo-1-azetidinyl) acrylates. Their work contributed to the understanding of azetidinone derivatives, which are significant in pharmaceutical chemistry (Hoppe & Kloft, 1980).

Decarboxylative Cyclopropanation

Shintani, Moriya, and Hayashi (2011) described a palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates to form oxazolidinones. This research showcases the potential of using such compounds in complex organic synthesis and cyclopropanation reactions (Shintani, Moriya, & Hayashi, 2011).

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-8-12(20-7-14-8)13(19)17-4-10(5-17)18-6-11(15-16-18)9-2-3-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXASQUBSDQOQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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